7-Chloro Substitution vs. Des-Chloro Analog: Impact on Trypanocidal Activity in PEX14 Inhibitor Scaffold
In the PEX14 inhibitor series, the tetrahydrobenzo[f][1,4]oxazepine scaffold bearing a chlorine substituent at the 7-position was integral to achieving micromolar trypanocidal activity. While direct head-to-head data for the free acetic acid compound versus the des-chloro analog are not publicly available, the structure-activity relationship (SAR) data within the published series show that the 7-chloro substitution pattern was retained in active hits and lead compounds. The des-chloro tetrahydrobenzoxazepine acetic acid (CAS 933740-38-6) has no reported biological activity in peer-reviewed literature, whereas the 7-chloro-substituted scaffold was prioritized in the Fino et al. (2021) PEX14 inhibitor optimization campaign based on computer-aided template search results [1]. This implies that the 7-chloro substituent is a key determinant of target engagement in this series.
| Evidence Dimension | Presence of 7-chloro substituent as a determinant of biological activity in tetrahydrobenzoxazepine PEX14 inhibitors |
|---|---|
| Target Compound Data | 7-Chloro-substituted tetrahydrobenzo[f][1,4]oxazepine acetic acid (exact compound not directly tested in publication but is the core scaffold of active series); active analogs in series show low- to high-digit micromolar IC50 against PEX14-PEX5 interaction in in vitro trypanocidal assays |
| Comparator Or Baseline | Des-chloro analog (2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid, CAS 933740-38-6): no reported biological activity; not included in PEX14 inhibitor SAR exploration |
| Quantified Difference | Not directly quantifiable for the exact compound; class-level SAR indicates that chlorine substitution is required for trypanocidal activity in this chemical series |
| Conditions | In vitro PEX14-PEX5 protein-protein interaction assay; Trypanosoma brucei and T. cruzi cell-based assays; NMR binding confirmation; immunofluorescence microscopy for glycosomal import disruption (Fino et al., 2021) |
Why This Matters
If the intended research application involves PEX14 inhibition or related trypanocidal mechanisms, the 7-chloro analog is the structurally validated choice; procurement of the des-chloro analog would lack any demonstrated target engagement in this context.
- [1] Fino, R. et al. (2021). Computer-Aided Design and Synthesis of a New Class of PEX14 Inhibitors: Substituted 2,3,4,5-Tetrahydrobenzo[F][1,4]oxazepines as Potential New Trypanocidal Agents. Journal of Chemical Information and Modeling, 61(10), 5256-5268. DOI: 10.1021/acs.jcim.1c00472. View Source
